An In-depth Technical Guide to the Chemical Properties of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
An In-depth Technical Guide to the Chemical Properties of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the chemical properties, synthesis, and potential applications of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid. Designed for professionals in research and drug development, this document synthesizes theoretical knowledge with practical insights to serve as a comprehensive resource.
Introduction: Strategic Importance in Synthesis
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid, a substituted aromatic keto-acid, represents a versatile scaffold in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic systems and pharmacologically active agents. The strategic placement of the two methoxy groups on the phenyl ring significantly influences the molecule's electronic properties and reactivity, offering unique opportunities for targeted molecular design.
Derivatives of 4-aryl-4-oxobutanoic acids are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. Furthermore, butyric acid and its derivatives have been noted for their potential to improve the morpho-functional state of the intestine and stimulate cellular immunity[1].
Physicochemical Properties
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₂H₁₄O₅ | Calculated |
| Molecular Weight | 238.24 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Analogy to similar compounds like 4-(4-methylphenyl)-4-oxobutanoic acid, which is a white powder[2]. |
| Melting Point | Expected in the range of 120-150 °C | Based on melting points of similar structures such as 4-(4-methoxyphenyl)-4-oxobutanoic acid (148-150 °C)[3]. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | General solubility characteristics of aromatic carboxylic acids. |
| CAS Number | 20833-77-4 |
Synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid
The most direct and widely employed method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4] In the case of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid, this involves the reaction of 1,2-dimethoxybenzene (veratrole) with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with one of the carbonyl oxygens of succinic anhydride, leading to the opening of the anhydride ring and the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich 1,2-dimethoxybenzene ring acts as a nucleophile and attacks the acylium ion. The methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the methoxy groups at the 2 and 3 positions, the acylation is expected to occur predominantly at the 4-position of the ring.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the product complexed with the Lewis acid.
-
Hydrolysis: Aqueous workup hydrolyzes the aluminum chloride complex to liberate the final product, 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 4-(2,3-Dimethoxyphenyl)-4-oxobutyric Acid.
Experimental Protocol: A Representative Procedure
This protocol is a guideline based on established procedures for Friedel-Crafts acylations of similar substrates.[4]
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric Acid (concentrated)
-
Ice
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add succinic anhydride (1.0 equivalent) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) in portions, ensuring the temperature remains below 10 °C.
-
Substrate Addition: Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Purification: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Chemical Reactivity and Potential Transformations
The dual functionality of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid opens up numerous avenues for further chemical modifications.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
-
Reactions of the Ketone Group: The ketone can be reduced to a secondary alcohol, converted to an oxime, or participate in various condensation reactions.
-
Cyclization Reactions: The presence of both a ketone and a carboxylic acid allows for intramolecular cyclization to form heterocyclic structures, which are of significant interest in medicinal chemistry.
Spectroscopic Data (Predicted)
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Three protons on the phenyl ring would appear as a multiplet in the range of δ 6.8-7.5 ppm.
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Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups, likely around δ 3.8-3.9 ppm.
-
Aliphatic Protons: Two triplets for the two methylene groups of the butyric acid chain, expected around δ 2.8-3.3 ppm.
-
Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may not always be observed.
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl Carbons: The ketone and carboxylic acid carbons would appear downfield, typically in the range of δ 175-200 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons would be in the region of δ 110-160 ppm. The carbons attached to the methoxy groups would be further downfield.
-
Methoxy Carbons: Two signals around δ 55-60 ppm.
-
Aliphatic Carbons: Two signals for the methylene carbons in the range of δ 28-38 ppm.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.
-
C-O Stretch (Ethers): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region (1450-1600 cm⁻¹).
-
Potential Applications in Drug Discovery and Development
While specific biological activities of 4-(2,3-dimethoxyphenyl)-4-oxobutyric acid are not extensively documented, its structural motifs are present in various biologically active molecules.
-
Precursor for Heterocyclic Synthesis: This compound is an excellent starting material for the synthesis of pyridazinones, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[5]
-
Scaffold for Novel Bioactive Molecules: The dimethoxyphenyl group is a feature in many pharmacologically active compounds. The combination of this moiety with the butyric acid chain provides a template for the design of novel drug candidates. For instance, derivatives of 4-phenylbutyric acid have been investigated as chemical chaperones with potential therapeutic applications.
-
Antifibrotic Agents: Structurally related compounds have been identified as antagonists of the lysophosphatidic acid receptor 1 (LPAR1), which shows promise for novel antifibrotic treatments.[6][7]
Conclusion
4-(2,3-Dimethoxyphenyl)-4-oxobutyric acid is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the well-established Friedel-Crafts acylation provides a reliable route to this compound. The presence of both a ketone and a carboxylic acid functional group, combined with the electronically rich dimethoxyphenyl ring, offers a rich landscape for chemical derivatization and the development of novel molecules with potential therapeutic applications. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their work.
References
-
MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved February 2, 2026, from [Link]
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University. Retrieved February 2, 2026, from [Link]
-
Eastern Kentucky University. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved February 2, 2026, from [Link]
-
University of California, Berkeley. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved February 2, 2026, from [Link]
- Kilway, K. V. (2007). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.
- Lescop, C., et al. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Journal of Medicinal Chemistry.
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved February 2, 2026, from [Link]
- Aribert, et al. (2010). Cleaner Routes for Friedel-Crafts Acylation.
-
National Center for Biotechnology Information. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Fig. S36 1 H NMR spectra of 4-Methoxyphenol in DMSO-d 6. Retrieved February 2, 2026, from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Retrieved February 2, 2026, from [Link]
-
Scientific Reports. (n.d.). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]
-
PubMed. (2024). Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. Retrieved February 2, 2026, from [Link]
-
Canadian Society for Pharmaceutical Sciences. (n.d.). Supplementary Information File. Retrieved February 2, 2026, from [Link]
-
Chemsrc. (n.d.). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 2, 2026, from [Link]
Sources
- 1. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(2-Amino-3-methoxyphenyl)-4-oxobutanoic acid | C11H13NO4 | CID 105480276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
